![molecular formula C16H11FN2O B2785770 2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole CAS No. 866051-36-7](/img/structure/B2785770.png)

2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

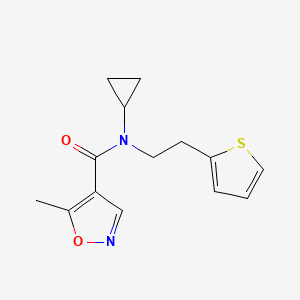

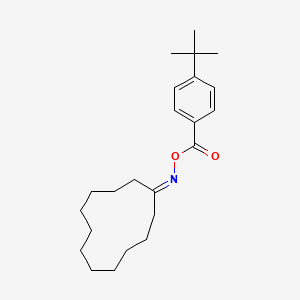

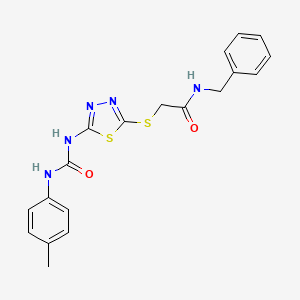

The compound “2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C16H11FN2O .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of chalcones with hydrazine hydrate in the presence of aliphatic acids . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The dihedral angles formed between the pyrazole and the fluoro-substituted rings are typically small, indicating a planar structure .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, they can react with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . They can also undergo a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The fluorescence properties of some pyrazole derivatives have been found to be pH-dependent .Applications De Recherche Scientifique

Anti-Inflammatory Properties: Pyrazole-based compounds exhibit anti-inflammatory activity, making them potential candidates for drug development . For instance, Celebrex (celecoxib) is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole nucleus.

Anticancer Agents: Researchers have explored pyrazole derivatives as potential anticancer agents. Their ability to inhibit specific cellular pathways makes them promising candidates for cancer therapy .

Antiviral and Antibacterial Activity: Some pyrazole analogs demonstrate antiviral and antibacterial properties. These compounds could play a crucial role in combating infectious diseases .

Antioxidant and Antimicrobial Applications

- Researchers have developed pyrazole derivatives as antioxidants and antimicrobial agents. A green synthetic route has been reported for the synthesis of pyrano pyrazole derivatives with these properties .

Dual COX/LOX Inhibition for Anti-Inflammatory Drugs

- Pyrazole analogs with dual COX (cyclooxygenase) and LOX (lipoxygenase) inhibition have gained interest. These compounds could lead to potent anti-inflammatory drugs .

Nociceptive Modulation and TRPV-1 Antagonism

- The pyrazole C-region, especially when substituted with 3-chlorophenyl or 3-chloro-4-fluorophenyl groups, optimizes antagonism of transient receptor potential vanilloid subtype 1 (TRPV-1). This modulation is relevant for pain management .

Synthetic Strategies and Novel Molecular Hybrids

- Researchers have developed efficient synthetic routes for pyrazole-based dihydrofuranones. For example, a straightforward tandem strategy involving indium-mediated Barbier-type allylation followed by in situ lactonization has been reported .

Heterocyclic Chemistry and Scaffold Diversity

- Pyrazole derivatives contribute to the diversity of heterocyclic scaffolds. Their unique chemical and biological properties make them valuable building blocks for drug discovery and development .

Sharma, S., Singh, V., Vashistha, V. K., Singh, M., & Sharma, A. (2024). A simple and efficient route to pyrazole-based dihydrofuranones via lactonization approach. Chemical Papers, 78(2024), 2519–2534. Link Ambethkar, B., et al. (2017). A multicomponent and green synthetic route for the synthesis of pyrano pyrazole derivatives as antioxidants and antimicrobial agents. RSC Advances, 7(1), 58–62. Link Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. Link

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that pyrazole derivatives can exhibit diverse pharmacological effects . They may interact with their targets, leading to changes in cellular processes and functions. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been shown to inhibit kinases and exhibit anti-cancer activity against certain cell lines . This suggests that this compound may also affect pathways related to cell proliferation and survival.

Pharmacokinetics

A study on similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, has explored their pharmacokinetic properties . More research is needed to understand the ADME properties of this specific compound and their impact on its bioavailability.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-4H-chromeno[4,3-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-12-5-7-13(8-6-12)19-9-11-10-20-15-4-2-1-3-14(15)16(11)18-19/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUHUCWDRNQQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN(N=C2C3=CC=CC=C3O1)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2785691.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2785694.png)

![2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2785695.png)

![(E)-2-amino-N-phenyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2785696.png)

![5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2785698.png)

![2-[2-(3-Nitrophenyl)hydrazinylidene]propanediamide](/img/structure/B2785704.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2785709.png)